molecular formula C12H16F6N2O4 B6183104 1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) CAS No. 2613389-21-0

1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid)

Cat. No.: B6183104
CAS No.: 2613389-21-0
M. Wt: 366.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H14N2.2C2HF3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) typically involves the reaction of piperazine with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alkanes or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(but-3-yn-2-yl)piperazine
  • 1-(but-3-yn-2-yl)piperazine, hydrochloride
  • 1-(but-3-yn-2-yl)piperazine, sulfate

Uniqueness

1-(but-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is unique due to its bis(trifluoroacetic acid) salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

CAS No.

2613389-21-0

Molecular Formula

C12H16F6N2O4

Molecular Weight

366.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.